molecular formula C16H16FNO2 B5888276 (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(4-fluoro-2-methylphenyl)amine

(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(4-fluoro-2-methylphenyl)amine

Cat. No. B5888276
M. Wt: 273.30 g/mol
InChI Key: HWKQYLCDVXOVNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(4-fluoro-2-methylphenyl)amine, also known as MDBFMA, is a chemical compound that has gained attention in scientific research due to its potential use as a pharmacological tool. The synthesis method of MDBFMA is relatively straightforward, and it has been shown to have specific binding properties that make it useful in studying certain biochemical and physiological processes.

Mechanism of Action

The mechanism of action of (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(4-fluoro-2-methylphenyl)amine involves its specific binding to certain receptors in the brain and other tissues. Specifically, (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(4-fluoro-2-methylphenyl)amine has been shown to have high affinity for certain serotonin receptors, including the 5-HT2A receptor. By binding to these receptors, (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(4-fluoro-2-methylphenyl)amine can modulate the activity of these receptors and affect various physiological processes.
Biochemical and Physiological Effects:
(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(4-fluoro-2-methylphenyl)amine has been shown to have various biochemical and physiological effects, depending on the specific receptor subtype it binds to. For example, (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(4-fluoro-2-methylphenyl)amine has been shown to increase the release of certain neurotransmitters, such as dopamine and norepinephrine, in certain brain regions. It has also been shown to modulate certain signaling pathways involved in inflammation and immune function.

Advantages and Limitations for Lab Experiments

One advantage of using (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(4-fluoro-2-methylphenyl)amine in lab experiments is its high affinity for certain receptor subtypes, which allows for specific targeting of these receptors. Additionally, (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(4-fluoro-2-methylphenyl)amine is relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, one limitation of using (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(4-fluoro-2-methylphenyl)amine is its potential for off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research involving (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(4-fluoro-2-methylphenyl)amine. One area of interest is the development of more selective and potent (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(4-fluoro-2-methylphenyl)amine analogs that can be used to study specific receptor subtypes. Additionally, researchers are interested in studying the long-term effects of (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(4-fluoro-2-methylphenyl)amine on various physiological processes, as well as its potential use as a therapeutic agent for certain disorders. Overall, the potential applications of (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(4-fluoro-2-methylphenyl)amine in scientific research are vast, and further investigation is needed to fully understand its effects and potential uses.

Synthesis Methods

(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(4-fluoro-2-methylphenyl)amine can be synthesized using a multistep process that involves the reaction of various starting materials. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 4-fluoro-2-methylphenylamine in the presence of a coupling agent such as EDC or DCC. This reaction produces the desired product, (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(4-fluoro-2-methylphenyl)amine, which can be purified using standard techniques such as column chromatography.

Scientific Research Applications

(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(4-fluoro-2-methylphenyl)amine has been used in scientific research as a pharmacological tool to study various biochemical and physiological processes. One area of research where (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(4-fluoro-2-methylphenyl)amine has been particularly useful is in the study of serotonin receptors. (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(4-fluoro-2-methylphenyl)amine has been shown to have high affinity for certain serotonin receptor subtypes, which has allowed researchers to study the effects of these receptors on various physiological processes.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-fluoro-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-11-8-13(17)3-4-14(11)18-10-12-2-5-15-16(9-12)20-7-6-19-15/h2-5,8-9,18H,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKQYLCDVXOVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NCC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-fluoro-2-methylaniline

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